3-(4-Nitrophenyl)adamantan-1-ol
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Overview
Description
3-(4-Nitrophenyl)adamantan-1-ol is a chemical compound that features an adamantane core substituted with a 4-nitrophenyl group and a hydroxyl group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical applications. The presence of the nitrophenyl group introduces additional reactivity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)adamantan-1-ol typically involves the following steps:
Nitration of Adamantane: Adamantane is first nitrated to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Hydroxylation: The nitrated adamantane is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be done using reagents such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-(4-nitrophenyl)adamantan-1-one.
Reduction: Formation of 3-(4-aminophenyl)adamantan-1-ol.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)adamantan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)adamantan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. The adamantane core provides a stable and rigid framework, enhancing the compound’s overall stability and effectiveness.
Comparison with Similar Compounds
1-Adamantanamine: Similar adamantane core but with an amino group instead of a nitrophenyl group.
1-Adamantanone: Features a carbonyl group instead of a hydroxyl group.
4-Nitroadamantane: Similar nitrophenyl substitution but lacks the hydroxyl group.
Uniqueness: 3-(4-Nitrophenyl)adamantan-1-ol is unique due to the combination of the adamantane core, nitrophenyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of both the nitrophenyl and hydroxyl groups allows for diverse chemical modifications and functionalizations, enhancing its utility in research and industry.
Properties
IUPAC Name |
3-(4-nitrophenyl)adamantan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)17(19)20/h1-4,11-12,18H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDMLYOVKIBLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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